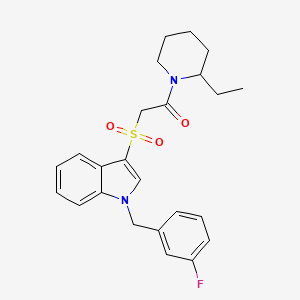

1-(2-ethylpiperidin-1-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone

Description

Properties

IUPAC Name |

1-(2-ethylpiperidin-1-yl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN2O3S/c1-2-20-10-5-6-13-27(20)24(28)17-31(29,30)23-16-26(22-12-4-3-11-21(22)23)15-18-8-7-9-19(25)14-18/h3-4,7-9,11-12,14,16,20H,2,5-6,10,13,15,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOQDLXZNHMRNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-ethylpiperidin-1-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using fluorobenzyl halides.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine precursors.

Sulfonylation: The sulfonyl group can be introduced through sulfonyl chloride reagents under basic conditions.

Final Coupling: The final step involves coupling the indole moiety with the piperidine ring through the sulfonyl group, often using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to enhance yield and purity, employing continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

1-(2-ethylpiperidin-1-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl group or the indole ring.

Hydrolysis: Acidic or basic hydrolysis can cleave the sulfonyl group, leading to the formation of corresponding amines and sulfonic acids.

Scientific Research Applications

1-(2-ethylpiperidin-1-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

Biological Studies: It is used in biological assays to study receptor binding and enzyme inhibition.

Chemical Biology: The compound serves as a probe in chemical biology to investigate cellular pathways and molecular interactions.

Industrial Applications: It may be used in the development of advanced materials and as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-ethylpiperidin-1-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety can engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with target proteins. The fluorobenzyl group enhances binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to therapeutic effects or biological responses.

Comparison with Similar Compounds

1-(2-ethylpiperidin-1-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone can be compared with similar compounds such as:

1-(2-ethylpiperidin-1-yl)-2-(1H-indol-3-yl)sulfonyl)ethanone: Lacks the fluorobenzyl group, which may result in different binding affinities and biological activities.

1-(2-ethylpiperidin-1-yl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone: The position of the fluorine atom on the benzyl group can influence its chemical properties and interactions.

1-(2-methylpiperidin-1-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone: The methyl group on the piperidine ring can alter the compound’s steric and electronic properties.

Biological Activity

1-(2-ethylpiperidin-1-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Indole Moiety : Known for its role in various biological activities.

- Piperidine Ring : Contributes to the compound's pharmacological properties.

- Sulfonyl Group : Enhances solubility and biological activity.

The IUPAC name is 1-(2-ethylpiperidin-1-yl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylethanone, with the molecular formula .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Receptor Binding : The indole moiety engages in π-π stacking interactions with receptor sites, facilitating binding.

- Enzyme Inhibition : The sulfonyl group acts as a key functional group for enzyme interaction, potentially inhibiting pathways involved in disease progression.

- Hydrophobic Interactions : The fluorobenzyl group enhances binding affinity through hydrophobic interactions, which may improve the compound's efficacy .

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticancer Properties

Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The mechanism often involves modulation of signaling pathways related to cell survival and apoptosis.

2. Neuroprotective Effects

The compound's ability to interact with neurotransmitter systems suggests potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

3. Anti-inflammatory Activity

Research on related indole derivatives indicates potential anti-inflammatory effects, possibly through inhibition of COX enzymes .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(2-ethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethanone | Lacks fluorobenzyl group | Different binding affinities |

| 1-(2-methylpiperidin-1-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone | Methyl substitution | Altered steric properties |

| 2-(indolin-1-yl)ethane-1,2-dione | Simple indole structure | Potential neuroprotective effects |

This table illustrates how variations in structure can lead to differences in biological activity and binding affinity .

Case Study 1: Anticancer Activity

In vitro studies demonstrated that derivatives similar to this compound inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involved downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Case Study 2: Neuroprotective Effects

A study investigating the neuroprotective potential of related indole compounds showed that they could significantly reduce oxidative stress markers in neuronal cells. This suggests a protective effect against neurodegeneration .

Q & A

Q. What synthetic strategies are optimal for preparing 1-(2-ethylpiperidin-1-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone?

- Methodology : Multi-step synthesis typically involves: (i) Alkylation of piperidine derivatives (e.g., 2-ethylpiperidine) with electrophilic intermediates. (ii) Sulfonation of the indole moiety using sulfonyl chlorides under anhydrous conditions. (iii) Coupling reactions (e.g., nucleophilic substitution) to link the piperidine and indole-sulfonyl groups.

- Critical parameters: Temperature control (0–60°C), inert atmosphere (N₂/Ar), and catalysts like triethylamine or DMAP .

- Validation : Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) and confirm purity (>95%) by NMR (¹H/¹³C) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Analytical workflow : (i) X-ray crystallography : Single-crystal diffraction (e.g., SHELX refinement) resolves bond lengths/angles and confirms stereochemistry . (ii) Spectroscopy :

- ¹H NMR: Key signals include δ 7.2–8.1 ppm (indole aromatic protons), δ 3.5–4.2 ppm (piperidine N-CH₂), and δ 1.2–1.5 ppm (ethyl group).

- FT-IR: Sulfonyl S=O stretch at ~1350 cm⁻¹ and C-F stretch at ~1100 cm⁻¹ .

(iii) High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching theoretical mass (±5 ppm) .

Q. What preliminary assays are recommended to assess its bioactivity?

- In vitro screening : (i) Kinase inhibition : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. (ii) Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. (iii) Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .

- Note : Use DMSO as a vehicle control (<0.1% final concentration) to avoid solvent toxicity .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity across studies?

- Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from: (i) Assay variability : Normalize data using reference inhibitors (e.g., staurosporine for kinases). (ii) Conformational flexibility : Perform molecular dynamics simulations (e.g., AMBER/GROMACS) to analyze ligand-receptor binding modes. (iii) Metabolic stability : Evaluate compound half-life in liver microsomes (human/rat) to identify active metabolites .

- Recommendation : Replicate experiments under standardized conditions (e.g., ATP concentration, incubation time) .

Q. What crystallographic challenges arise during structural refinement?

- Key issues : (i) Disorder in the ethylpiperidine group : Address via TLS (Translation-Libration-Screw) refinement in SHELXL, partitioning anisotropic displacement parameters . (ii) Twinned crystals : Use the Hooft parameter or R₁₀₀₀ to detect twinning; apply TWIN/BASF commands in SHELXL . (iii) Weak diffraction : Optimize cryoprotection (e.g., glycerol) and collect high-resolution data (≤1.0 Å) at synchrotron facilities .

Q. What computational methods predict its pharmacokinetic properties?

- ADME modeling : (i) Lipophilicity : Calculate logP (e.g., XLogP3) to assess blood-brain barrier penetration. (ii) Metabolic sites : Identify CYP450 oxidation hotspots using MetaSite or StarDrop. (iii) Toxicity : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity and mutagenicity .

- Validation : Compare with experimental data from hepatic clearance assays .

Q. How to design derivatives to enhance target selectivity?

- Rational design : (i) Bioisosteric replacement : Substitute the 3-fluorobenzyl group with pyridyl or thiophene moieties to modulate π-π interactions. (ii) Steric hindrance : Introduce bulky substituents (e.g., tert-butyl) at the indole 5-position to reduce off-target binding. (iii) Pro-drug strategies : Mask the sulfonyl group with ester linkers for tissue-specific activation .

- Validation : Co-crystallize derivatives with target proteins (e.g., kinases) to confirm binding modes .

Safety and Handling

Q. What precautions are critical for handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles; use fume hoods for weighing.

- Storage : Store at –20°C under argon in amber vials to prevent photodegradation.

- Spill management : Neutralize with activated carbon; avoid aqueous rinses due to sulfonate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.